![molecular formula C16H24O11 B600711 Shanzhiside CAS No. 29836-27-9](/img/structure/B600711.png)
Shanzhiside
Overview
Description
- Shanziside is a yellow crystalline substance with no taste. It is soluble in water and alcohol solvents.
- It is derived from plants of the genus Phlomis .
- Known for its anti-inflammatory, antioxidant, antibacterial, and anti-aging properties, Shanziside has various applications in scientific research and medicine.
Mechanism of Action
Target of Action
Shanzhiside, an iridoid glycoside, primarily targets inflammation . It interacts with several key molecules in the inflammatory pathway, including microRNA-155-5p and SOCS1 . It also interacts with the NLRP3 inflammasome and the Nrf2/HO-1 pathway .
Mode of Action
This compound exerts its effects by inhibiting inflammation. It interacts with its targets, leading to a decrease in the expression of inflammatory markers. For instance, this compound and microRNA-155-5p sponge administration resulted in decreased expression of microRNA-155-5p . Furthermore, this compound was found to inhibit the NLRP3 inflammasome-mediated inflammatory process and activate the Nrf2/HO-1 pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates the SOCS1/JAK2/STAT3 signaling pathway, which is involved in inflammation . Additionally, it interacts with the NLRP3 inflammasome and the Nrf2/HO-1 pathway, both of which play crucial roles in inflammation and oxidative stress .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It decreases the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . It also reduces the inflammatory response and oxidative stress injury in the hippocampus, which may be related to the inhibition of the NLRP3 inflammasome-mediated inflammatory process and activation of the Nrf2/HO-1 pathway .
Biochemical Analysis
Biochemical Properties
Shanzhiside is known for its strong anti-inflammatory properties . It interacts with various enzymes and proteins to exert its effects. For instance, it has been found to interact with the enzyme Iba1, which is involved in the regulation of inflammation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to regulate the SOCS1/JAK2/STAT3 signaling pathway, which plays a crucial role in inflammation and immune responses . By upregulating the protein levels of SOCS1 and downregulating the protein expression of p-JAK2 and p-STAT3, this compound can effectively inhibit inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that this compound has a protective effect against depression in a chronic unpredictable mild stress (CUMS)-induced mouse model of depression .
Preparation Methods
- Synthetic routes: Shanziside can be synthesized using specific chemical reactions. the exact synthetic methods are not widely documented.
- Industrial production: The industrial-scale production methods for Shanziside remain proprietary and are typically not disclosed.
Chemical Reactions Analysis
- Shanziside undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
- Oxidation: Shanziside can be oxidized using mild oxidants like hydrogen peroxide or metal oxides.
- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
- Substitution: Shanziside may undergo nucleophilic substitution reactions.
- Major products: The specific products formed during these reactions are not extensively documented.
Scientific Research Applications
Antithrombotic Properties
A study investigated the combination of shanzhiside methyl ester with aspirin in a mouse model of lung thrombosis. The results indicated that this combination significantly improved survival rates compared to control groups:
Group | n | Death Toll | Survival Rate (%) |
---|---|---|---|
Model Control Group | 15 | 14 | 6.7 |
Aspirin Group | 15 | 10 | 33.3 |
This compound Methyl Ester Group | 15 | 12 | 20.0 |
Drug Combination Group | 15 | 3 | 80.0 |
This suggests that this compound methyl ester enhances the efficacy of aspirin in preventing thrombosis .
Anxiolytic Effects
Research has demonstrated that 8-O-acetyl this compound methyl ester exhibits anxiolytic effects by inhibiting inflammatory responses and restoring excitatory/inhibitory balance in the brain. In a study involving both acute and chronic anxiety models, treatment with this compound improved anxiety-like behaviors significantly . The study highlighted the modulation of pro-inflammatory cytokines such as IL-1β and TNF-α as a mechanism behind these effects.
Neuroprotective Effects
This compound methyl ester has shown promise in protecting against cerebral ischemia. In an experimental model using diabetic rats subjected to middle cerebral artery occlusion, treatment with this compound methyl ester significantly reduced brain damage and improved neurological function:
- Key Findings :
- Decreased activation of nuclear transcription factor κB (NF-κB)
- Reduced expression of high-mobility group box-1 (HMGB-1)
- Improved microvasculature density post-stroke
This indicates its potential as a therapeutic agent for stroke recovery .
Pain Management
This compound methyl ester has been identified as an effective analgesic, particularly in neuropathic pain models. It activates glucagon-like peptide-1 receptors, leading to increased expression of β-endorphins in the spinal cord, which contributes to its anti-allodynic effects . This mechanism suggests that this compound could be integrated into pain management protocols for chronic pain conditions.
Comparison with Similar Compounds
- Shanziside stands out due to its unique combination of properties.
- Similar compounds include other iridoid glucosides like loganin and catalpol.
Biological Activity
Shanzhiside, specifically in its methyl ester form (this compound methyl ester, SM), is an iridoid glycoside derived from the plant Lamiophlomis rotata, known for its traditional medicinal uses in Tibetan and Chinese herbal medicine. This compound has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and analgesic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound methyl ester is characterized by its unique chemical structure as an iridoid glycoside. The molecular formula is CHO, and it exhibits properties typical of iridoids, such as antioxidant activity and the ability to modulate inflammatory responses.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound methyl ester. In a study involving diabetic rats subjected to middle cerebral artery occlusion (MCAO), treatment with 8-O-acetyl this compound methylester (ND01) significantly reduced brain swelling and histopathological damage. It also inhibited the activation of nuclear transcription factor κB (NF-κB) and decreased high-mobility group box-1 (HMGB-1) expression, indicating a protective effect against ischemic injury .
2. Anti-inflammatory Activity
This compound exhibits strong anti-inflammatory effects, which have been linked to its ability to modulate cytokine production. In a mouse model of chronic unpredictable mild stress (CUMS) used to study depression, SM administration resulted in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests that this compound may exert antidepressant effects through its anti-inflammatory actions by targeting the miRNA-155-5p/SOCS1 signaling pathway .
3. Analgesic Properties
The analgesic potential of this compound has been demonstrated through various animal studies. One study reported that intrathecal administration of SM produced significant anti-allodynic effects in neuropathic pain models, with a maximum inhibition rate of 49%. The mechanism involves activation of glucagon-like peptide-1 (GLP-1) receptors and stimulation of microglial β-endorphin expression via p38 MAPK signaling pathways .
4. Antidepressant Effects
The antidepressant effects of this compound methyl ester have been explored in relation to its anti-inflammatory properties. By reducing inflammation in the brain, SM may alleviate symptoms associated with depression, as evidenced by improved performance in behavioral tests such as the sucrose preference test and forced swim test .
Table 1: Summary of Biological Activities of this compound Methyl Ester
Research Insights
- Neuroprotection : The neuroprotective effects observed with ND01 treatment suggest that it could be a promising candidate for managing conditions like stroke or other ischemic events.
- Inflammation and Depression : The link between inflammation and depression underscores the potential for this compound as a therapeutic agent targeting both mood disorders and inflammatory conditions.
- Chronic Pain Management : The analgesic properties indicate that this compound could play a role in developing new treatments for chronic pain without the tolerance issues associated with opioids.
Properties
IUPAC Name |
(1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIFYNVXJOGADM-KDYWOABDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318101 | |
Record name | Shanzhiside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29836-27-9 | |
Record name | Shanzhiside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29836-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Shanzhiside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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